

Application Notes and Protocols: Affinity Purification of Proteasomes Using Biotinylated-Epoxomicin

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Compound of Interest

Compound Name: *Epoxomicin*

Cat. No.: *B1671546*

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Introduction

Epoxomicin is a potent and highly selective natural product that irreversibly inhibits the proteasome, a critical cellular machine responsible for protein degradation. Its specificity stems from its ability to covalently bind to the catalytic β -subunits of the 20S proteasome core particle. [1][2] Biotinylated-**epoxomicin**, a derivative of **epoxomicin**, serves as a powerful affinity probe for the isolation and identification of proteasome subunits and associated proteins from complex biological mixtures.[1] This application note provides detailed protocols for the use of biotinylated-**epoxomicin** in affinity purification workflows, enabling researchers to effectively study the composition, regulation, and function of the proteasome.

Epoxomicin exerts its inhibitory effect primarily on the chymotrypsin-like activity of the proteasome, with significantly lower inhibition of the trypsin-like and peptidyl-glutamyl peptide hydrolyzing activities.[1] This targeted inhibition makes biotinylated-**epoxomicin** an invaluable tool for activity-based protein profiling and for elucidating the role of the proteasome in various cellular processes, including the NF- κ B signaling pathway.

Principle of the Method

The affinity purification protocol using biotinylated-**epoxomicin** relies on the highly specific and strong interaction between biotin and streptavidin. The workflow involves three main stages:

- **Labeling:** Cellular lysates are incubated with biotinylated-**epoxomicin**, which covalently binds to the active sites of proteasome subunits.
- **Capture:** The biotinylated proteasome complexes are then captured from the lysate using an affinity matrix functionalized with streptavidin, such as streptavidin-agarose or magnetic beads.
- **Elution:** After washing away non-specifically bound proteins, the purified proteasome subunits are eluted from the affinity matrix for downstream analysis.

Data Presentation

The following tables summarize quantitative data from typical affinity purification experiments using biotinylated-**epoxomicin**. The actual results may vary depending on the cell type, experimental conditions, and the specific biotinylated-**epoxomicin** probe used.

Table 1: Purification of Proteasome Subunits from EL4 Murine Thymoma Cells

Step	Total Protein (mg)	Proteasome Activity (units)	Specific Activity (units/mg)	Purification Fold	Yield (%)
Cell Lysate	100	5000	50	1	100
Streptavidin Flow-through	95	500	5.3	-	10
Eluate	0.5	4000	8000	160	80

Table 2: Identification of Biotinylated-**Epoxomicin** Bound Proteins by Mass Spectrometry

Protein ID	Gene Name	Protein Name	Function	Mascot Score	Sequence Coverage (%)
P28062	PSMB5	Proteasome subunit beta type-5	Chymotrypsin-like catalytic activity	1254	65
P28072	PSMB6	Proteasome subunit beta type-1	Trypsin-like catalytic activity	987	58
P28070	PSMB7	Proteasome subunit beta type-2	Peptidyl-glutamyl peptide-hydrolyzing activity	856	52
Q9Z2U5	PSMA1	Proteasome subunit alpha type-1	Structural component	732	45
P62191	PSMA2	Proteasome subunit alpha type-2	Structural component	711	43

Experimental Protocols

Protocol 1: Cell Lysis and Preparation of Cellular Extract

This protocol describes the preparation of a cell lysate suitable for affinity purification of proteasomes.

Materials:

- Cultured cells (e.g., HeLa, Jurkat, EL4)
- Phosphate-Buffered Saline (PBS), ice-cold

- Lysis Buffer: 25 mM HEPES (pH 7.4), 5 mM EGTA, 50 mM NaF, with freshly added protease inhibitors (10 µg/ml leupeptin, pepstatin, and soybean trypsin inhibitors, and 1 mM PMSF).
- Dounce homogenizer or sonicator
- High-speed centrifuge

Procedure:

- Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 1×10^8 cells).
- Lyse the cells by Dounce homogenization (20-30 strokes with a tight-fitting pestle) or sonication on ice.
- Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet cellular debris.
- Carefully collect the supernatant (cytosolic extract) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Affinity Purification of Proteasomes using Biotinylated-Epoxomicin

This protocol details the labeling, capture, and elution of proteasome subunits.

Materials:

- Cellular extract from Protocol 1
- Biotinylated-**Epoxomicin** (stock solution in DMSO)
- Streptavidin-agarose beads or streptavidin magnetic beads
- Wash Buffer 1: Lysis Buffer containing 0.1 M NaCl

- Wash Buffer 2: Lysis Buffer containing 0.3 M NaCl
- Elution Buffer: Options include 2% SDS in 50 mM Tris-HCl pH 7.4, 6 M guanidine HCl, or 25 mM biotin in a suitable buffer. The choice of elution buffer will depend on the downstream application. For mass spectrometry, denaturing conditions are often used.
- Microcentrifuge tubes
- End-over-end rotator

Procedure:

Labeling:

- Dilute the cellular extract to a final protein concentration of 1-2 mg/mL with Lysis Buffer.
- Add biotinylated-**epoxomicin** to the lysate to a final concentration of 1-5 μ M. The optimal concentration should be determined empirically.
- Incubate the mixture for 1-4 hours at 37°C with gentle agitation to allow for covalent labeling of the proteasome.

Capture:

- Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.
- Add the equilibrated streptavidin beads to the lysate containing the biotinylated proteasomes. Use a sufficient amount of beads to ensure complete capture (e.g., 50 μ L of a 50% slurry per 1-2 mg of total protein).
- Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

Washing:

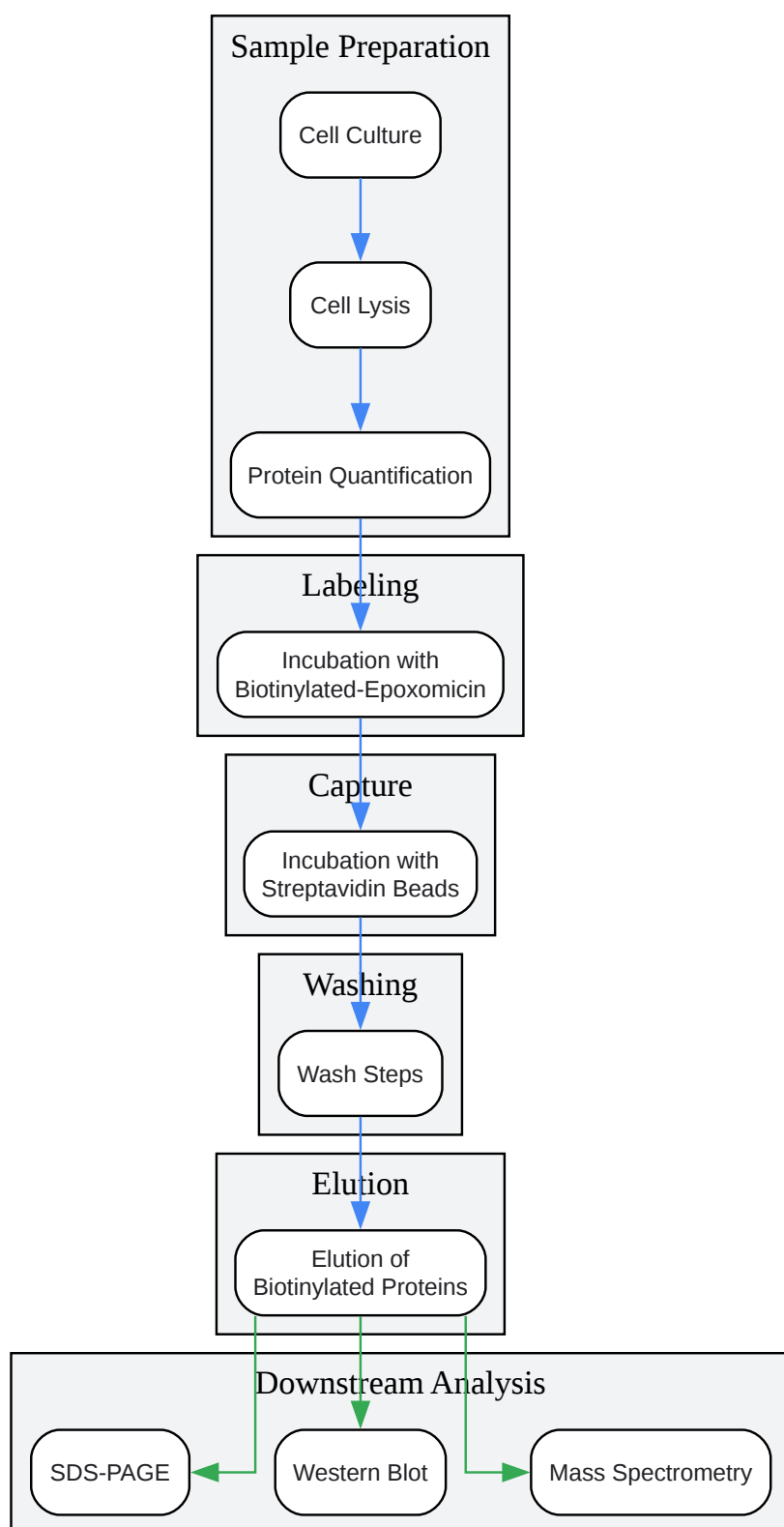
- Pellet the beads by centrifugation (500 x g for 2 minutes) or by using a magnetic stand.
- Carefully remove the supernatant.

- Wash the beads three times with 10 bed volumes of Wash Buffer 1.
- Wash the beads two times with 10 bed volumes of Wash Buffer 2 to remove non-specifically bound proteins.

Elution:

- After the final wash, add 1-2 bed volumes of the chosen Elution Buffer to the beads.
- For elution with SDS, incubate at 95°C for 5 minutes. For other elution buffers, follow the manufacturer's recommendations or optimize the incubation time and temperature.
- Pellet the beads by centrifugation and carefully collect the supernatant containing the purified proteasome subunits.
- The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations



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Caption: Experimental workflow for affinity purification.

Caption: **Epoxomicin's** effect on the NF- κ B pathway.

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